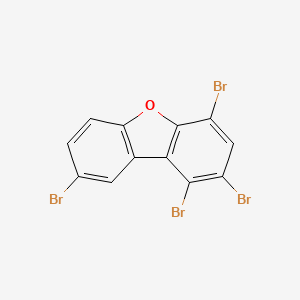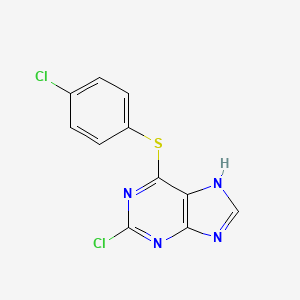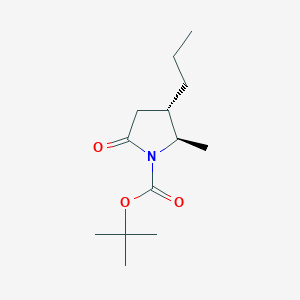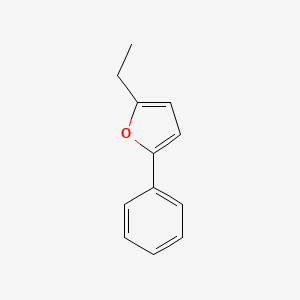![molecular formula C10H12N4S2 B12900958 5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione CAS No. 90180-65-7](/img/structure/B12900958.png)
5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 4-(dimethylamino)aniline with thiocarbonyl compounds. One common method is the cyclization of 4-(dimethylamino)aniline with thiocarbonyl diimidazole under reflux conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor in metal protection.
Mecanismo De Acción
The mechanism of action of 5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Anilino-1,2,3-thiadiazole-4-carbonitrile
- 5-Anilino-1,2,3-thiadiazole-4-carbothioamide
- 4-(Dimethylamino)benzylideneamino-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione stands out due to its unique combination of a dimethylamino group and a thiadiazole ring. This structure imparts specific electronic and steric properties, making it particularly effective in its various applications .
Propiedades
Número CAS |
90180-65-7 |
|---|---|
Fórmula molecular |
C10H12N4S2 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)anilino]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H12N4S2/c1-14(2)8-5-3-7(4-6-8)11-9-12-13-10(15)16-9/h3-6H,1-2H3,(H,11,12)(H,13,15) |
Clave InChI |
TVCQOKLINBZYGA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC2=NNC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


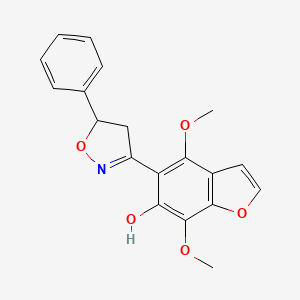
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
